![molecular formula C15H15NO B11880938 1-(3-(Aminomethyl)phenyl)-2-phenylethanone CAS No. 1017781-67-7](/img/structure/B11880938.png)
1-(3-(Aminomethyl)phenyl)-2-phenylethanone
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Overview
Description
1-(3-(Aminomethyl)phenyl)-2-phenylethanone is an organic compound that features a phenyl group substituted with an aminomethyl group at the meta position and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Aminomethyl)phenyl)-2-phenylethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene with phenylacetyl chloride to form 2-phenylacetophenone. This intermediate can then undergo a reductive amination with formaldehyde and ammonia to introduce the aminomethyl group at the meta position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Aminomethyl)phenyl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products:
- Oxidation can yield imines or nitriles.
- Reduction can produce alcohols.
- Substitution can introduce nitro or halogen groups on the aromatic rings .
Scientific Research Applications
1-(3-(Aminomethyl)phenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimalarial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(3-(Aminomethyl)phenyl)-2-phenylethanone exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanone moiety can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate pathways involved in cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(4-(Aminomethyl)phenyl)-2-phenylethanone: Similar structure but with the aminomethyl group at the para position.
1-(2-(Aminomethyl)phenyl)-2-phenylethanone: Aminomethyl group at the ortho position.
1-(3-(Aminomethyl)phenyl)-2-phenylethanone derivatives: Compounds with additional substituents on the aromatic rings.
Uniqueness: this compound is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Biological Activity
1-(3-(Aminomethyl)phenyl)-2-phenylethanone, also known as 1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride, is an organic compound notable for its diverse biological activities. Its structure features a ketone functional group and an amino group, which contribute to its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C16H17N·HCl and a molecular weight of approximately 273.75 g/mol. The presence of both an amino group and a ketone enhances its reactivity and biological interactions. The structural representation can be summarized as follows:
Component | Description |
---|---|
Amino Group | Provides interaction sites with biological receptors |
Ketone Group | Contributes to reactivity in metabolic pathways |
Phenyl Rings | Influence the compound's pharmacological properties |
Neuropharmacology
Research indicates that this compound exhibits significant neuropharmacological effects. The amino group facilitates interactions with neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions. Studies suggest that this compound may influence neurotransmitter release, making it a candidate for further investigation in treating neurological disorders.
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, this compound has shown promise in models such as maximal electroshock (MES) seizures and subcutaneous pentylenetetrazole (scPTZ) tests. The acute neurological toxicity was assessed using the rotarod test, indicating a favorable safety profile alongside its efficacy in seizure models.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone | C16H17N | Substituent at para position |
1-(3-Aminomethyl-phenyl)-2-p-tolyl-ethanone | C17H19N | Contains a p-tolyl group |
3-Acetylphenylamine | C9H11N | Simpler structure, lacks second phenyl |
The primary distinction lies in the substitution patterns on the phenyl rings, which significantly affect their biological interactions and therapeutic potential.
Study on Neurotransmitter Interaction
A study conducted on the effects of this compound on neurotransmitter systems demonstrated that the compound could enhance dopamine release in vitro. This finding suggests potential applications in treating conditions like depression or schizophrenia where dopaminergic signaling is disrupted.
Anticonvulsant Efficacy
In a series of animal model tests, the compound was administered at various doses to evaluate its anticonvulsant effects. Results indicated that certain derivatives exhibited enhanced activity compared to standard medications such as ethosuximide, particularly in the MES model where it provided significant protection against seizures.
Properties
CAS No. |
1017781-67-7 |
---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H15NO/c16-11-13-7-4-8-14(9-13)15(17)10-12-5-2-1-3-6-12/h1-9H,10-11,16H2 |
InChI Key |
UQQRLURZYOPSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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